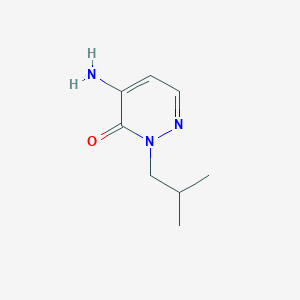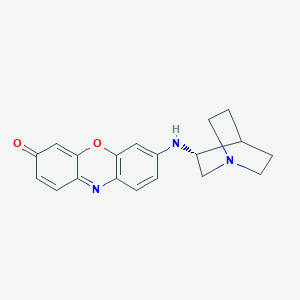
2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group and an isopropyl group attached to the pyrazole ring, making it a unique and versatile molecule in various fields of research and industry.
准备方法
合成路线和反应条件
2-氨基-1-(1-异丙基-1H-吡唑-4-基)乙酮的合成通常涉及在受控条件下将 1-异丙基-1H-吡唑-4-甲醛与适当的胺反应。一种常见的方法包括还原胺化,其中醛基在如氰基硼氢化钠之类的还原剂存在下转化为胺。该反应通常在乙醇或甲醇等溶剂中于室温下进行。
工业生产方法
在工业环境中,2-氨基-1-(1-异丙基-1H-吡唑-4-基)乙酮的生产可能涉及大规模间歇式或连续流动过程。方法的选择取决于产量、纯度和成本效益等因素。催化剂和优化的反应条件通常用于提高合成效率和选择性。
化学反应分析
反应类型
2-氨基-1-(1-异丙基-1H-吡唑-4-基)乙酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将羰基转化为醇。
取代: 氨基可以参与亲核取代反应,导致形成各种衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠之类的还原剂。
取代: 卤代烷烃或酰氯之类的试剂可用于取代反应。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能会产生氧代衍生物,而取代反应可能会产生各种取代的吡唑衍生物。
4. 科研应用
2-氨基-1-(1-异丙基-1H-吡唑-4-基)乙酮在科学研究中有多种应用:
化学: 它作为合成更复杂杂环化合物的构建单元。
生物学: 该化合物用于研究酶抑制剂和受体配体。
工业: 该化合物用于生产农药、染料和其他工业化学品。
5. 作用机理
2-氨基-1-(1-异丙基-1H-吡唑-4-基)乙酮的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。氨基可以与活性位点形成氢键,而吡唑环可以参与π-π相互作用。这些相互作用可以调节靶分子活性,导致各种生物效应。
6. 与相似化合物的比较
相似化合物
1-(1H-吡唑-4-基)乙酮: 缺少氨基和异丙基基团,使其用途较少。
4-氨基-1-(1-异丙基-1H-吡唑-3-基)乙酮: 类似的结构,但在吡唑环上的取代模式不同。
2-氨基-1-(1-甲基-1H-吡唑-4-基)乙酮: 含有甲基而不是异丙基基团。
独特性
2-氨基-1-(1-异丙基-1H-吡唑-4-基)乙酮因其特定的取代模式而独特,赋予其独特的化学和生物学特性
科学研究应用
2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(1H-pyrazol-4-yl)ethanone: Lacks the amino and isopropyl groups, making it less versatile.
4-Amino-1-(1-isopropyl-1H-pyrazol-3-yl)ethanone: Similar structure but different substitution pattern on the pyrazole ring.
2-Amino-1-(1-methyl-1H-pyrazol-4-yl)ethanone: Contains a methyl group instead of an isopropyl group.
Uniqueness
2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC 名称 |
2-amino-1-(1-propan-2-ylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H13N3O/c1-6(2)11-5-7(4-10-11)8(12)3-9/h4-6H,3,9H2,1-2H3 |
InChI 键 |
PZSILRCMKOHUSL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C=N1)C(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


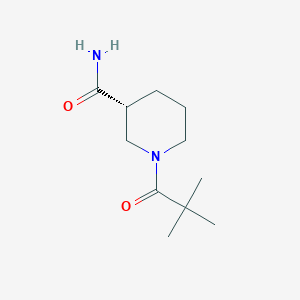
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
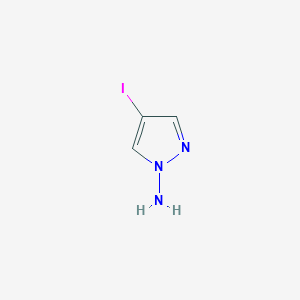
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)


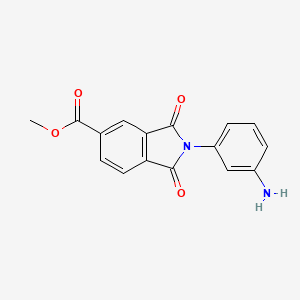

![5-Chloro-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11780595.png)
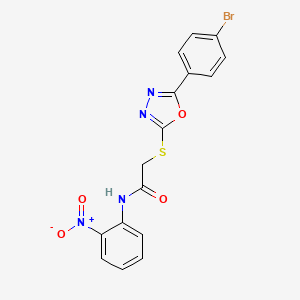
![2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11780613.png)
